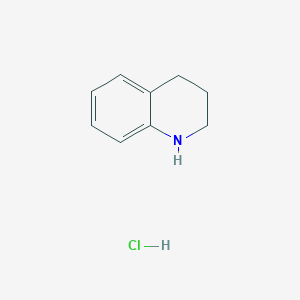

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

Vue d'ensemble

Description

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its diverse biological activities and is used in various scientific research applications. The hydrochloride form enhances its solubility in water, making it more suitable for biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-, hydrochloride typically involves the reduction of quinoline. One common method is the catalytic hydrogenation of quinoline using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields 1,2,3,4-tetrahydroquinoline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar catalytic hydrogenation techniques but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The resulting 1,2,3,4-tetrahydroquinoline is then purified and reacted with hydrochloric acid to obtain the hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to quinoline using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of decahydroquinoline.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

Oxidation: Quinoline.

Reduction: Decahydroquinoline.

Substitution: Halogenated tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1,2,3,4-Tetrahydroquinoline hydrochloride is known for its diverse pharmacological properties. It serves as a structural motif in numerous bioactive compounds with potential therapeutic effects.

Antimicrobial Activity

Recent studies highlight the compound's role as a precursor for synthesizing antibiotics. For instance, fluoroquinolinones derived from tetrahydroquinolines exhibit potent antibacterial properties against a range of pathogens. These derivatives are utilized not only in human medicine but also in veterinary applications due to their bactericidal effects .

Antimalarial and Antitumor Agents

The compound is integral in developing antimalarial drugs and has shown promise as an anticancer agent. Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell growth in various models, including breast carcinoma and chronic myelogenous leukemia . The synthesis of these compounds often employs innovative methods such as domino reactions that enhance efficiency and yield .

Neurological Applications

Tetrahydroquinoline derivatives are also being investigated for their potential use in treating neurological disorders. For example, certain compounds have been associated with anti-Alzheimer's effects and may alleviate symptoms associated with neurodegenerative diseases .

Agricultural Applications

In agriculture, 1,2,3,4-tetrahydroquinoline hydrochloride is used in the synthesis of fungicides and bio-pesticides. Its derivatives have demonstrated fungicidal activity against various plant pathogens . The ability to modify the structure of tetrahydroquinolines allows for the development of targeted agrochemicals that minimize environmental impact while maximizing efficacy.

Material Science Applications

Beyond biological applications, tetrahydroquinolines are explored in material science. They serve as intermediates in the production of dyes and rubber chemicals . Their unique chemical properties allow for the modification of materials to enhance performance characteristics such as durability and resistance to degradation.

Table 1: Pharmacological Activities of Tetrahydroquinoline Derivatives

| Activity Type | Examples of Compounds | Potential Applications |

|---|---|---|

| Antimicrobial | Fluoroquinolinones | Antibiotics for human and veterinary use |

| Antimalarial | ELQ-300 | Treatment for malaria |

| Antitumor | Various tetrahydroquinoline analogs | Cancer therapies |

| Neurological | Chiral derivatives | Alzheimer's disease treatments |

Table 2: Synthesis Methods for Tetrahydroquinolines

| Method | Description | Yield Range |

|---|---|---|

| Domino Reactions | Multistep reactions that efficiently create complex structures | 30% - 96% |

| Acid-Catalyzed Cyclization | Utilizes acids like triflic acid to promote cyclization at room temperature | Variable |

| Metal-Promoted Processes | Employs catalysts to facilitate reactions leading to high yields | 12% - 70% |

Case Study 1: Development of Antibacterial Agents

A study focused on synthesizing novel fluoroquinolinones from tetrahydroquinolines demonstrated their effectiveness against resistant bacterial strains. The research utilized a one-flask synthesis method that significantly reduced production time while maintaining high yields .

Case Study 2: Antimalarial Drug Synthesis

Research on the synthesis of ELQ-300 showcased the compound's potential as an effective antimalarial agent. The study highlighted the importance of structural modifications derived from tetrahydroquinolines to enhance bioactivity and reduce side effects .

Mécanisme D'action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes or interfere with the function of nucleic acids. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process of microorganisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Isoquinoline: Another nitrogen-containing heterocycle with similar biological activities.

1,2,3,4-Tetrahydroisoquinoline: Shares structural similarities and is studied for its neuroprotective effects.

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride is unique due to its enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medicinal research compared to its non-hydrochloride counterparts.

Activité Biologique

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride is a member of the isoquinoline alkaloids, a class of compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

1,2,3,4-Tetrahydroquinoline hydrochloride exhibits significant biological activity against various pathogens and neurodegenerative disorders. Its potential therapeutic applications extend to antimicrobial and antiviral properties, making it a subject of interest in medicinal chemistry and pharmacology.

Target Interactions : The compound interacts with several biological targets, influencing various biochemical pathways. Isoquinoline alkaloids are known to modulate neurotransmitter systems and exhibit antioxidant properties that may protect against oxidative stress in neurodegenerative diseases .

Biochemical Pathways : The compound's activity is linked to its ability to inhibit key enzymes and receptors involved in disease processes. For instance, certain derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting a role in anti-tuberculosis therapy .

Pharmacokinetics

The pharmacokinetic properties of 1,2,3,4-tetrahydroquinoline hydrochloride are crucial for its therapeutic efficacy. Studies indicate that the compound's lipophilicity enhances its absorption and distribution within biological systems. In silico calculations and reversed-phase thin-layer chromatography have been utilized to establish these properties.

Antimicrobial Activity

A study on quinolinone-thiosemicarbazone hybrids demonstrated potent anti-tubercular activity against multiple strains of M. tuberculosis. The most active compounds showed IC50 values lower than standard treatments like isoniazid .

Neuroprotective Effects

Research highlights the neuroprotective potential of tetrahydroquinoline derivatives against oxidative stress-induced neuronal damage. These compounds have been shown to scavenge free radicals effectively, contributing to their protective effects in neurodegenerative models .

Structural-Activity Relationship (SAR)

The structural modifications of tetrahydroquinolines significantly influence their biological activities. For example, variations in substituents on the quinoline ring can enhance or diminish antimicrobial potency and neuroprotective effects. A comprehensive review summarized various THIQ analogs and their respective activities against infective pathogens .

Applications in Medicinal Chemistry

Quinoline derivatives are increasingly utilized as scaffolds for developing new therapeutic agents. Their application ranges from designing novel antibiotics to creating compounds with potential anticancer properties. Ongoing research focuses on optimizing these compounds for better efficacy and reduced side effects .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-2,4,6,10H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWVMFZVUBVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334315 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-17-5 | |

| Record name | NSC243813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.